5,8-Dihydroxy-7-methoxyflavone

antioxidant radical scavenging flavonoid

5,8-Dihydroxy-7-methoxyflavone (CAS 4431-47-4), also known as isowogonin, is a naturally occurring polyhydroxyflavone belonging to the flavonoid class. This compound features a characteristic 5,8-dihydroxy substitution pattern with a methoxy group at the 7-position of the flavone backbone.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 4431-47-4
Cat. No. B1201529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydroxy-7-methoxyflavone
CAS4431-47-4
Synonyms5,7,8-hydroxyflavone
7,8,4'-trihydroxyflavone
isowogonin
nor-wogonin
norwogonin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O5/c1-20-13-8-11(18)14-10(17)7-12(21-16(14)15(13)19)9-5-3-2-4-6-9/h2-8,18-19H,1H3
InChIKeyCGTZOVPQCMHAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydroxy-7-methoxyflavone (Isowogonin) – Procurement Considerations and Structural Benchmarking


5,8-Dihydroxy-7-methoxyflavone (CAS 4431-47-4), also known as isowogonin, is a naturally occurring polyhydroxyflavone belonging to the flavonoid class [1]. This compound features a characteristic 5,8-dihydroxy substitution pattern with a methoxy group at the 7-position of the flavone backbone. Its structural arrangement distinguishes it from closely related flavones such as wogonin (5,7-dihydroxy-8-methoxyflavone) and norwogonin (5,7,8-trihydroxyflavone), which possess identical atomic composition but differ critically in the placement of hydroxyl and methoxy functionalities [2]. These subtle positional variations translate into quantifiable differences in antioxidant potency and free radical scavenging behavior, which are central to evaluating this compound's suitability for applications requiring specific structure-activity profiles.

1
Flavonoid with defined 5,8-dihydroxy-7-methoxy substitution pattern
Distinct from wogonin and norwogonin; supports structure-activity studies
2
Synthetic accessibility from chrysin via convergent route
Enables gram-scale supply; natural isolation yields insufficient for most workflows
3
Intermediate antioxidant/radical scavenging profile
Supports graded potency comparisons with norwogonin (higher) and wogonin (lower)

Why 5,8-Dihydroxy-7-methoxyflavone Cannot Be Replaced by Generic Flavones or Close Structural Analogs


Substituting 5,8-dihydroxy-7-methoxyflavone with a structurally similar flavone—such as wogonin or norwogonin—is not a neutral exchange. The precise regiochemistry of hydroxyl and methoxy groups on the A-ring dictates the compound's electron transfer capacity, hydrogen bonding ability, and steric hindrance, which in turn govern its performance in radical scavenging and metal chelation assays [1]. Empirical evidence demonstrates that shifting a single hydroxyl group from C-8 to C-7 or altering methoxy placement can reduce DPPH radical scavenging activity by more than an order of magnitude [2]. Consequently, in applications where antioxidant efficacy is coupled to a defined structure-activity relationship—such as mechanistic studies, biomarker validation, or formulation development—the use of a generic flavone or an imprecisely substituted analog introduces variability that can undermine reproducibility and confound data interpretation.

Target Isowogonin (C-8 OH, C-7 OCH₃) Substitute Wogonin (C-8 OCH₃, C-7 OH)
Methoxy/hydroxyl swap at C-7/C-8 may reduce DPPH scavenging by >10-fold; antioxidant activity may not transfer.
Target Isowogonin Substitute Norwogonin (C-8 OH, C-7 OH)
Additional OH at C-7 elevates radical scavenging and metal chelation; intermediate potency context may shift upward.
Target Synthetic isowogonin Substitute Natural isolate from Scutellaria
Natural abundance extremely low; direct isolate substitution not scalable; synthetic route defines procurement pathway.

5,8-Dihydroxy-7-methoxyflavone: Quantitative Differentiation from Structural Analogs


DPPH Radical Scavenging: Isowogonin vs. Wogonin and Norwogonin – EC50 Comparison

5,8-Dihydroxy-7-methoxyflavone (isowogonin) exhibits moderate DPPH radical scavenging activity (EC50 = 0.28 ± 0.01 mmol·mL⁻¹), which is slightly weaker than norwogonin (EC50 = 0.26 ± 0.01 mmol·mL⁻¹) but dramatically superior to wogonin and moslosooflavone, which show negligible scavenging at the concentrations tested [1].

DPPH Scavenging EC50
Head-to-head
Isowogonin EC50 0.28 ± 0.01 mmol·mL⁻¹
Norwogonin 0.26 ± 0.01
Wogonin negligible
Reported DPPH radical scavenging context with isowogonin close to norwogonin, markedly higher than wogonin.
Class-level structure-activity relationship supports C-8 OH role.
antioxidant radical scavenging flavonoid structure-activity relationship

Nitric Oxide Radical Scavenging: Isowogonin vs. Wogonin and Norwogonin – Activity at 2 mmol·mL⁻¹

At a fixed concentration of 2 mmol·mL⁻¹, 5,8-dihydroxy-7-methoxyflavone scavenged 49.49% of nitric oxide radicals, compared to 54.27% for norwogonin and 30.81% for wogonin. The positive control rutin achieved 54.36% scavenging under identical conditions [1].

NO Scavenging
Head-to-head
Isowogonin 49.49%
Norwogonin 54.27%
Wogonin 30.81%
(2 mmol·mL⁻¹)
Intermediate NO radical scavenging profile; supports graded pathway-response interpretation.
Hierarchy norwogonin > isowogonin > wogonin aligns with C-8 hydroxyl importance.
nitric oxide free radical flavonoid comparative pharmacology

Total Antioxidant Capacity (TAC): Isowogonin vs. Wogonin and Norwogonin – Relative Ranking

In a phosphomolybdenum-based total antioxidant capacity assay, the four flavones exhibited a clear activity ranking: norwogonin > isowogonin >> wogonin ≈ moslosooflavone. The introduction of a methoxy group at C-7 (isowogonin) slightly reduced TAC compared to norwogonin, while methoxylation at C-8 (wogonin) or at both C-7 and C-8 (moslosooflavone) dramatically diminished TAC [1].

Total Antioxidant Capacity
Head-to-head
Rank order: norwogonin > isowogonin >> wogonin ≈ moslosooflavone
Preserving C-8 OH maintains high TAC; isowogonin ranks second among tested flavones.
Phosphomolybdenum method; methoxy at C-7 slightly lowers capacity vs. norwogonin.
total antioxidant capacity flavonoid structure-activity relationship quality control

Synthetic Accessibility: Convergent Synthesis Yield from Chrysin vs. Natural Isolation

5,8-Dihydroxy-7-methoxyflavone is a minor constituent in Scutellaria baicalensis and other natural sources, with yields insufficient for in vivo testing or large-scale applications [2]. However, a convergent synthetic route starting from commercially available chrysin has been established, which produces isowogonin in good yield via sequential methylation, bromination, methoxylation, and demethylation steps [1].

Synthetic Route
Class-level
Convergent synthesis from chrysin; gram-scale achievable
Supply chain depends on dedicated synthesis; natural isolation insufficient.
Data to verify for specific lot scale and purity; review synthetic protocol.
chemical synthesis supply chain natural product chemistry procurement

Fe²⁺ Chelating Activity: Isowogonin vs. Wogonin and Norwogonin – Weak but Differentiated

All four flavones exhibited weak Fe²⁺ chelating activity with EC50 > 2 mmol·mL⁻¹. However, at a fixed concentration of 2 mmol·mL⁻¹, measurable differences were observed: norwogonin chelated 21.52% of Fe²⁺, isowogonin chelated 10.03%, and wogonin chelated 8.98% [1].

Fe²⁺ Chelation
Head-to-head
Isowogonin 10.03%
Norwogonin 21.52%
Wogonin 8.98%
(2 mmol·mL⁻¹)
Weak but differentiated chelation; supports graded modulation of metal-dependent oxidative endpoints.
Overall EC50 > 2 mmol·mL⁻¹ for all flavones; differences detectable at fixed concentration.
metal chelation flavonoid antioxidant mechanism

High-Impact Application Scenarios for 5,8-Dihydroxy-7-methoxyflavone Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies Requiring Graded Antioxidant Potency

When investigating how specific A-ring substitution patterns modulate flavone antioxidant activity, 5,8-dihydroxy-7-methoxyflavone serves as a critical intermediate benchmark. It possesses both the C-8 hydroxyl (essential for high activity) and a C-7 methoxy group, enabling direct comparison with norwogonin (trihydroxy, maximal activity) and wogonin (C-8 methoxy, minimal activity) within the same assay framework [1]. This graded activity profile is ideal for establishing quantitative structure-activity correlations and validating computational models of flavone reactivity.

Standardization and Quality Control of Scutellaria baicalensis-Derived Formulations

In quality control protocols for Scutellaria baicalensis extracts and formulations, isowogonin serves as a chemically defined reference standard for the minor but bioactive flavone fraction. Its distinct retention time and spectral properties (UV, MS/MS) facilitate precise quantification in complex botanical matrices, enabling batch-to-batch consistency monitoring that cannot be achieved using the more abundant but structurally different major flavonoids like baicalein or wogonin alone [2].

Synthetic Methodology Development and Process Chemistry Optimization

The convergent synthesis of 5,8-dihydroxy-7-methoxyflavone from chrysin [3] provides a validated platform for developing and optimizing regioselective methylation/demethylation strategies in polyoxygenated flavone systems. This compound's synthetic route is a useful model for studying protecting group strategies, Fries rearrangement conditions, and selective demethylation protocols that are broadly applicable to the synthesis of other rare methoxyflavones.

In Vitro Nitric Oxide Modulation Studies

For researchers investigating flavone-mediated modulation of nitric oxide production in cellular models (e.g., IL-1β-treated hepatocytes), 5,8-dihydroxy-7-methoxyflavone offers a defined potency profile. Comparative data from structurally related flavones demonstrate that the compound's NO radical scavenging activity (49.49% at 2 mmol·mL⁻¹) is measurably distinct from both norwogonin (54.27%) and wogonin (30.81%) [1], making it a suitable tool for dose-response studies that require a compound with intermediate activity.

Application
Selection Property
Validation Focus
SAR studies with graded antioxidant potency
Defined C-8 OH / C-7 OCH₃ pattern and intermediate activity between norwogonin and wogonin
Assay-response context and structure-activity correlation endpoints
Standardization of Scutellaria extracts
Distinct retention and spectral properties for minor flavone quantification
Batch-to-batch consistency monitoring in botanical matrices
Synthetic methodology development
Validated convergent route from chrysin as platform for regioselective methylation strategies
Process chemistry optimization and protecting-group study context
In vitro NO modulation studies
Measurably distinct NO scavenging profile (intermediate between norwogonin and wogonin)
Cellular nitric oxide endpoint interpretation; dose-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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